REACTION_CXSMILES
|
[OH:1][C:2]1[CH:6]=[CH:5][S:4][C:3]=1[C:7](=[O:12])[CH:8]=[C:9]([CH3:11])[CH3:10].C1(C)C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[CH3:11][C:9]1([CH3:10])[O:1][C:2]2[CH:6]=[CH:5][S:4][C:3]=2[C:7](=[O:12])[CH2:8]1
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Name
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3-hydroxy-2-(3-methyl-1-oxo-2-buten-1-yl) thiophene
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Quantity
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39 g
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Type
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reactant
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Smiles
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OC1=C(SC=C1)C(C=C(C)C)=O
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Name
|
|
Quantity
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3.5 g
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Type
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reactant
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Smiles
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C1(=CC=C(C=C1)S(=O)(=O)O)C
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Name
|
|
Quantity
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400 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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to reflux for 3.5 d
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Duration
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3.5 d
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Type
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WASH
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Details
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The resultant solution was washed with saturated aqueous sodium bicarbonate
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Type
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DRY_WITH_MATERIAL
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Details
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dried over sodium sulfate
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Type
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CUSTOM
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Details
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The solvent was evaporated in vacuo
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Type
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CUSTOM
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Details
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to give a brown oil, 38.62 g (99%)
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Type
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DISTILLATION
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Details
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A portion of the resultant oil was purified for analysis by distillation in a Kugelrohr oven at 145° to 155° C. at 0.35 mm Hg
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Name
|
|
Type
|
product
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Smiles
|
CC1(CC(C2=C(O1)C=CS2)=O)C
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |